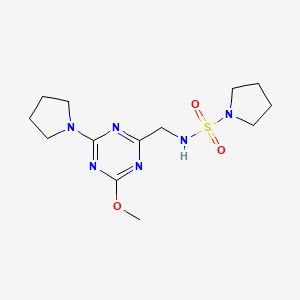![molecular formula C17H13ClN6OS2 B2432863 2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide CAS No. 894041-31-7](/img/structure/B2432863.png)
2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide” belongs to the class of 1,2,4-triazoles . These compounds are known for their chemopreventive and chemotherapeutic effects on cancer . They also have potential applications as antiviral and anti-infective drugs .
Molecular Structure Analysis
1,2,4-Triazole compounds exist in two tautomeric forms, with the 1H-1,2,4-triazole form being more stable . The specific molecular structure of this compound was not found in the retrieved papers.Applications De Recherche Scientifique
Anticancer Properties
This compound exhibits promising anticancer potential. Researchers have designed, synthesized, and evaluated derivatives of [1,2,4]triazolo[4,3-a]quinoxaline, a closely related structure, against cancer cell lines such as HepG2, HCT-116, and MCF-7 . Specifically, compound 12d demonstrated potent activity against these cell lines, with IC50 values of 22.08 μM (HepG2), 27.13 μM (HCT-116), and 17.12 μM (MCF-7). Although its activity is approximately one-third that of doxorubicin, compound 12d serves as a template for future design and optimization of more potent anticancer analogs. Other derivatives (e.g., 10c, 10d, and 12a) also displayed good anticancer activities .
DNA Intercalation
The compound’s DNA intercalation activity contributes to its anticancer effects. Compound 12d potently intercalates DNA with an IC50 value of 35.33 μM, nearly equivalent to doxorubicin (31.27 μM) . Additionally, compounds 12a and 10c exhibited good DNA-binding affinities .
Antitumor Activities
A series of 6-alkoxy-3-aryl-[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine derivatives, which share structural similarities with our compound, demonstrated potent antiproliferative activities against A549, Bewo, and MCF-7 cells .
Energetic Materials
The fused-triazole backbone, such as the one found in our compound, has been explored for constructing very thermally stable energetic materials .
Synthetic Organic Chemistry
The compound’s 1,2,4-triazole system offers valuable insights for synthetic organic chemists in designing and developing new materials .
Anticancer Drug Development
A set of sixteen triazoloquinazoline derivatives, similar in structure, were investigated for their anticancer activity against human cancer cell lines. Some derivatives demonstrated comparable cytotoxic activity to doxorubicin .
Mécanisme D'action
Orientations Futures
1,2,4-Triazole compounds have a wide range of medicinal attributes and are the focus of renewed interest among organic and medicinal chemists . They are integral parts of a variety of drugs available in clinical therapy, including antifungal, antibacterial, anticancer, anticonvulsant, antituberculosis, antiviral, antiparasitic, analgesic, and anti-inflammatory agents . Therefore, the future research directions could involve further exploration of the medicinal attributes of this compound and the development of novel potential drug candidates having better efficacy and selectivity .
Propriétés
IUPAC Name |
2-[[6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN6OS2/c1-10-8-26-16(19-10)20-15(25)9-27-17-22-21-14-7-6-13(23-24(14)17)11-2-4-12(18)5-3-11/h2-8H,9H2,1H3,(H,19,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGSNANUJPJUGBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN6OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

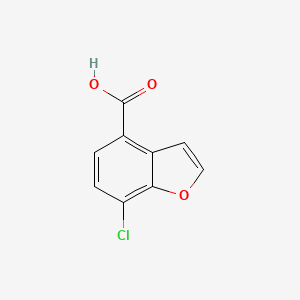
![Methyl 5-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-2,4-difluorobenzoate](/img/structure/B2432781.png)
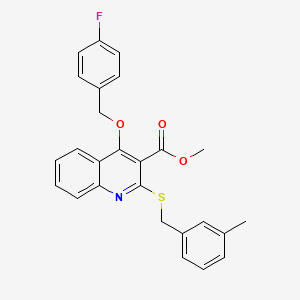
![3-(4-Chlorophenyl)-3-hydroxy-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-propanone](/img/structure/B2432787.png)
![2-[6-[(2-chlorophenyl)methylamino]pyrimidin-4-yl]sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2432790.png)
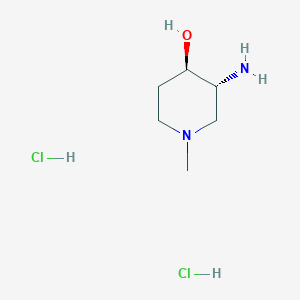

![5-[(3-Nitrophenyl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B2432794.png)
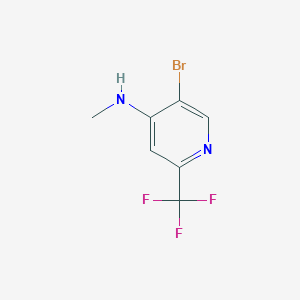
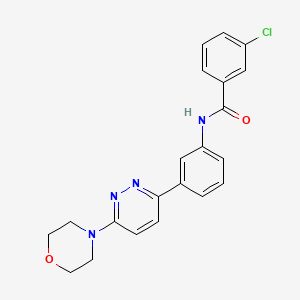
![3-(2-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2432799.png)
